

An In-depth Technical Guide on ((2,6-Dichlorophenyl)sulfonyl)glycine

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Compound of Interest

Compound Name: ((2,6-Dichlorophenyl)sulfonyl)glycine

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Abstract

((2,6-Dichlorophenyl)sulfonyl)glycine is a chemical compound classified as a glycine derivative. This document provides a summary of its known chemical properties. Extensive literature searches did not yield in-depth studies on its biological activity, mechanism of action, or specific experimental applications. Therefore, this guide focuses on the available chemical identity of the compound and provides a foundation for researchers interested in exploring its potential.

Chemical Identity and Properties

((2,6-Dichlorophenyl)sulfonyl)glycine is an amino acid derivative.^{[1][2][3]} Its core structure consists of a glycine molecule linked to a 2,6-dichlorophenyl sulfonyl group. The presence of the dichlorinated phenyl ring and the sulfonyl group significantly influences its chemical characteristics.

Table 1: Chemical and Physical Properties of **((2,6-Dichlorophenyl)sulfonyl)glycine**

Property	Value	Source
IUPAC Name	{{[(2,6-dichlorophenyl)sulfonyl]amino}acetic acid	[4][5]
CAS Number	19818-06-5	[2][4][5]
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₄ S	[2]
Molecular Weight	284.12 g/mol	[1][2][4][5]
Physical Form	Solid	[4][5]
Purity	Typically ≥95% (as supplied for research)	[4][5]
InChI Key	QRVMUGYJNLHEJY-UHFFFAOYSA-N	[4][5]

Potential Research Applications (Hypothetical)

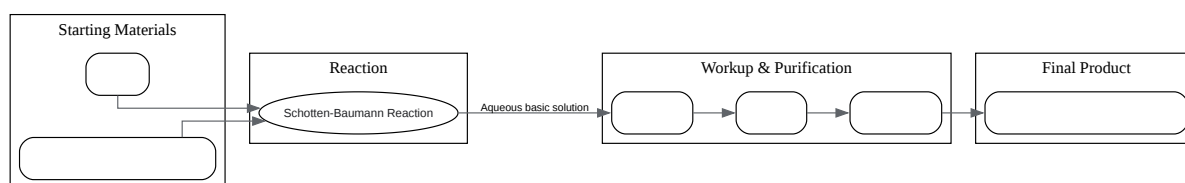
While no specific biological activities for **((2,6-Dichlorophenyl)sulfonyl)glycine** have been documented in the reviewed literature, the structural motifs present in the molecule suggest potential areas for investigation.

- **Enzyme Inhibition:** The sulfonamide group is a common feature in many enzyme inhibitors. Research on related glycine sulfonamides has identified them as dual inhibitors of sn-1-diacylglycerol lipase α (DAGL- α) and α/β -hydrolase domain 6 (ABHD6).[6][7] This suggests that **((2,6-Dichlorophenyl)sulfonyl)glycine** could be screened for activity against these or other hydrolases.
- **Serine Protease Inhibition:** N-sulfonyltriptides containing a glycine residue have been investigated as potential serine protease inhibitors.[8] The core structure of **((2,6-Dichlorophenyl)sulfonyl)glycine** could serve as a starting point for the design of novel protease inhibitors.
- **Chloride Channel Modulation:** Glycine itself is known to have cytoprotective effects through the inhibition of chloride channels.[9] The effect of the (2,6-dichlorophenyl)sulfonyl moiety on

this activity could be a subject of future research.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of **((2,6-Dichlorophenyl)sulfonyl)glycine** are not readily available in the public domain. However, general synthetic routes for similar N-sulfonylated amino acids can be found in the chemical literature. A plausible synthetic workflow is outlined below.



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Caption: A potential synthetic workflow for **((2,6-Dichlorophenyl)sulfonyl)glycine**.

A typical experimental protocol would involve the reaction of glycine with 2,6-dichlorophenylsulfonyl chloride under basic conditions (Schotten-Baumann reaction). The product would then be isolated by acidification, followed by extraction and purification, likely through crystallization.

Signaling Pathways

There is no information available in the scientific literature to suggest the involvement of **((2,6-Dichlorophenyl)sulfonyl)glycine** in any specific signaling pathways.

Conclusion

((2,6-Dichlorophenyl)sulfonyl)glycine is a well-characterized chemical compound with a defined structure. However, its biological role and potential applications in drug discovery and

development remain unexplored. This technical guide provides the foundational chemical information necessary for researchers to begin investigating this molecule. Future studies are warranted to elucidate its pharmacological profile and potential as a therapeutic agent or research tool.

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